molecular formula C22H22O6 B2641955 propyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate CAS No. 846062-26-8

propyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate

Cat. No.: B2641955
CAS No.: 846062-26-8
M. Wt: 382.412
InChI Key: ZMJLAWROHWNBHG-UHFFFAOYSA-N
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Description

Propyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a chromen-4-one moiety linked to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoic acid.

    Esterification: The benzoic acid derivative is then esterified with propanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the desired ester.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and reaction control, leading to higher yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one moiety to its corresponding dihydro derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dihydro derivatives of the chromen-4-one moiety.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Propyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of propyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The chromen-4-one moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate
  • Ethyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate
  • Butyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate

Uniqueness

Propyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The propyl ester group may provide distinct pharmacokinetic properties compared to its methyl, ethyl, or butyl counterparts.

Properties

IUPAC Name

propyl 4-(7-ethoxy-2-methyl-4-oxochromen-3-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-4-12-26-22(24)15-6-8-16(9-7-15)28-21-14(3)27-19-13-17(25-5-2)10-11-18(19)20(21)23/h6-11,13H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJLAWROHWNBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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